Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate
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Overview
Description
Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate is a chemical compound that features a piperidine ring substituted with a pyrimidine moiety and a carbamate group
Mechanism of Action
Target of Action
Similar compounds like imatinib, which also contains a pyrimidin-2-yl and piperidin-4-yl group, have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival.
Mode of Action
Similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby affecting cell proliferation and survival.
Biochemical Pathways
The inhibition of tyrosine kinases by similar compounds can affect multiple downstream pathways, including those involved in cell growth, survival, and differentiation .
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to decreased cell proliferation and increased cell death .
Biochemical Analysis
Biochemical Properties
Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition leads to an accumulation of acetylcholine, enhancing cholinergic transmission. Additionally, the compound interacts with nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission .
Cellular Effects
This compound affects various cell types and cellular processes. In neuronal cells, it enhances synaptic transmission by increasing acetylcholine levels. This can lead to improved cognitive functions and memory. In non-neuronal cells, the compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . It also affects gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This binding interaction is primarily driven by hydrogen bonding and hydrophobic interactions. Additionally, the compound can activate nicotinic acetylcholine receptors by binding to their ligand-binding sites, leading to receptor activation and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and heat . Long-term exposure to the compound has been shown to cause sustained increases in acetylcholine levels, leading to prolonged cholinergic effects. In vitro studies have demonstrated that the compound can maintain its activity for several hours, while in vivo studies indicate that its effects can last for several days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances cognitive functions and memory in rodents without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as muscle tremors, convulsions, and respiratory distress . The threshold for these toxic effects varies among different animal species, but it is generally observed at doses several times higher than the effective dose for cognitive enhancement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate typically involves the reaction of a piperidine derivative with a pyrimidine compound under specific conditions. One common method includes the use of piperidine and pyrimidine derivatives in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups with new ones .
Scientific Research Applications
Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrimidine derivatives, such as:
- 1-Methyl-4-piperidinyl)piperazine
- Pyridin-4-yl)pyridin-4-amine
- 2-(4-Methylpyrazol-1-yl)phenyl)platinum (II) .
Uniqueness
Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-18-12(17)15-9-10-3-7-16(8-4-10)11-13-5-2-6-14-11/h2,5-6,10H,3-4,7-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZSHKGKIGLHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCN(CC1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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